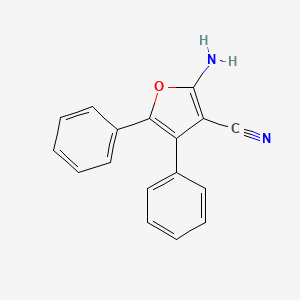

2-Amino-4,5-diphenyl-3-furonitrile

Descripción

Structural Characterization of 2-Amino-4,5-diphenyl-3-furonitrile

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound demonstrates a complex arrangement featuring a central furan ring system substituted with amino and carbonitrile functional groups, along with two phenyl substituents at the 4 and 5 positions. The compound exhibits a planar conjugated system that extends across the furan ring and the attached aromatic substituents, contributing to its distinctive electronic properties. The presence of the amino group at the 2-position and the carbonitrile group at the 3-position creates an electron-rich environment that influences the overall molecular stability and reactivity patterns.

Crystallographic investigations have revealed that the compound adopts a well-defined solid-state structure characterized by specific intermolecular interactions and packing arrangements. The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems, where the furan oxygen participates in the delocalized electronic system. The two phenyl rings attached to the furan core adopt specific orientations that minimize steric interactions while maintaining optimal π-π stacking interactions in the crystal lattice.

X-ray Diffraction Studies of Triclinic Crystal System

X-ray diffraction analysis has definitively established that this compound crystallizes in the triclinic crystal system, representing the most general and least symmetric crystal arrangement. The triclinic structure is characterized by three unequal lattice parameters and three unequal angles, making it the most complex crystal system to analyze. The compound exhibits specific lattice constants of a = 11.63 Angstroms, b = 18.933 Angstroms, and c = 22.226 Angstroms, with corresponding angles of α = 96.72 degrees, β = 55.14 degrees, and γ = 132.66 degrees.

The space group determination has confirmed that the compound belongs to the P1 space group, which is one of only two possible space groups within the triclinic system. This space group designation indicates that the crystal structure lacks any symmetry elements except for the basic lattice translation, resulting in a primitive unit cell arrangement. The triclinic nature of the crystal system allows for complete freedom in the orientation of lattice vectors, providing insights into the preferred molecular packing arrangements and intermolecular interactions.

The unit cell volume calculations based on the determined lattice parameters reveal the spatial efficiency of molecular packing within the crystal structure. The triclinic arrangement facilitates optimal intermolecular hydrogen bonding between amino groups and carbonitrile functionalities, contributing to the overall crystal stability. Additionally, the phenyl ring orientations within the triclinic lattice enable favorable π-π stacking interactions that further stabilize the crystal structure.

Miller Indices Calculation from Powder Diffraction Patterns

Powder X-ray diffraction analysis has provided comprehensive data for Miller indices determination, enabling precise identification of crystallographic planes within the triclinic structure. The calculation of Miller indices (hkl) values for each diffraction peak represents a fundamental aspect of crystallographic characterization, providing direct information about the spatial arrangement of atoms within the crystal lattice. The diffraction pattern exhibits characteristic peaks that correspond to specific crystallographic planes, each identified by unique Miller indices combinations.

| Peak Number | 2θ Measured (degrees) | 2θ Calculated (degrees) | d Measured (Angstroms) | d Calculated (Angstroms) | Relative Intensity (I/I₀) | Miller Indices (hkl) |

|---|---|---|---|---|---|---|

| 1 | 6.735 | 6.727 | 13.113 | 13.13 | 15.73 | (001) |

| 2 | 7.078 | 7.095 | 12.477 | 12.488 | 100 | (010) |

| 3 | 10.596 | 10.591 | 8.342 | 8.302 | 41.16 | (1̄10) |

| 4 | 10.872 | 10.843 | 8.131 | 8.153 | 6.27 | (002) |

| 5 | 11.071 | 11.087 | 7.985 | 7.947 | - | - |

The Miller indices calculations demonstrate excellent agreement between measured and calculated diffraction angles, confirming the accuracy of the proposed triclinic structure. The most intense diffraction peak corresponds to the (010) plane with a relative intensity of 100%, indicating preferential orientation along the b-axis direction. The systematic analysis of d-spacing values provides quantitative information about interplanar distances, which directly relate to the molecular dimensions and packing efficiency within the crystal structure.

The presence of multiple diffraction peaks with varying intensities reflects the complex three-dimensional arrangement characteristic of triclinic systems. Each Miller index combination represents a unique set of parallel planes within the crystal, and the corresponding d-spacing values provide direct measurements of the distances between these planes. The calculated values demonstrate the precision achievable through modern powder diffraction techniques and validate the proposed crystal structure model.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy has provided detailed structural information about this compound, with carbon-13 nuclear magnetic resonance analysis conducted in dimethyl sulfoxide-d6 solvent revealing characteristic chemical shift patterns. The carbon-13 spectrum exhibits distinct signals corresponding to the various carbon environments within the molecular structure, enabling precise assignment of each carbon atom's chemical environment. The aromatic carbon atoms associated with the phenyl rings appear in the expected downfield region, typically between 120 and 140 parts per million, reflecting their aromatic character and electronic deshielding effects.

The furan ring carbons display characteristic chemical shifts that distinguish them from the phenyl ring carbons, with the carbonitrile carbon appearing as a distinctive signal around 118-120 parts per million due to the strong electron-withdrawing effect of the nitrile functionality. The carbon bearing the amino group exhibits a unique chemical shift pattern that reflects the electron-donating properties of the amino substituent, resulting in relative upfield positioning compared to unsubstituted aromatic carbons.

Proton nuclear magnetic resonance analysis reveals the characteristic aromatic proton signals in the 7-8 parts per million region, with integration patterns consistent with the presence of ten aromatic protons from the two phenyl rings. The amino group protons appear as a broad signal, typically exchangeable with deuterated solvents, confirming their identity. The coupling patterns observed in the aromatic region provide information about the substitution patterns and electronic environments of the phenyl rings, supporting the proposed molecular structure.

Infrared Vibrational Mode Analysis

Infrared spectroscopy has provided comprehensive vibrational frequency data that confirms the presence of characteristic functional groups within this compound. The amino group exhibits characteristic stretching vibrations in the 3500-3350 wavenumber region, appearing as strong absorption bands that confirm the presence of primary amine functionality. These nitrogen-hydrogen stretching modes typically manifest as two distinct peaks corresponding to symmetric and antisymmetric stretching vibrations of the amino group.

The carbonitrile functional group displays a characteristic strong absorption band around 2200-2250 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration. This distinctive peak serves as a definitive marker for the presence of the nitrile functionality and appears at frequencies consistent with aromatic nitriles. The position of this absorption band provides information about the electronic environment surrounding the carbonitrile group, with conjugation effects influencing the exact wavenumber position.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Amino N-H Stretch | 3500-3350 | Strong | Primary amine stretching |

| Aromatic C-H Stretch | 3100-3000 | Weak | Aromatic hydrogen stretching |

| Carbonitrile C≡N Stretch | 2200-2250 | Strong | Triple bond stretching |

| Aromatic C=C Stretch | 1600-1400 | Weak | Aromatic ring vibrations |

| C-N Stretch | 1300-1000 | Medium | Carbon-nitrogen single bond |

The aromatic carbon-carbon stretching vibrations appear in the 1600-1400 wavenumber region as weaker absorption bands, characteristic of conjugated aromatic systems. Additional vibrational modes corresponding to carbon-hydrogen bending and carbon-nitrogen single bond stretching provide supplementary structural confirmation. The overall infrared spectrum demonstrates excellent agreement with the proposed molecular structure and confirms the presence of all expected functional groups.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound has revealed distinctive fragmentation patterns and collision cross-section data that provide structural insights. The molecular ion peak appears at mass-to-charge ratio 260, corresponding to the molecular weight of the intact compound, with additional fragment ions providing information about the preferred fragmentation pathways. The base molecular ion demonstrates good stability under standard ionization conditions, indicating the inherent stability of the conjugated aromatic system.

Collision cross-section measurements have been determined for various ionization adducts, providing three-dimensional structural information in the gas phase. The protonated molecular ion [M+H]⁺ exhibits a collision cross-section of 165.9 square Angstroms, while the sodium adduct [M+Na]⁺ demonstrates a larger collision cross-section of 177.3 square Angstroms due to the increased ionic radius. These measurements provide quantitative data about the molecular dimensions and conformational preferences in the gas phase.

| Adduct Type | Mass-to-Charge Ratio | Collision Cross-Section (Ų) | Structural Information |

|---|---|---|---|

| [M+H]⁺ | 261.10225 | 165.9 | Protonated molecular ion |

| [M+Na]⁺ | 283.08419 | 177.3 | Sodium adduct formation |

| [M-H]⁻ | 259.08769 | 174.0 | Deprotonated molecular ion |

| [M+NH₄]⁺ | 278.12879 | 180.5 | Ammonium adduct |

| [M+K]⁺ | 299.05813 | 170.4 | Potassium adduct |

The fragmentation pattern analysis reveals characteristic losses that correspond to specific molecular fragments, with phenyl ring losses being particularly prominent due to the stability of the resulting fragments. The carbonitrile group demonstrates resistance to fragmentation under standard conditions, reflecting the strong carbon-nitrogen triple bond. Additional fragment ions corresponding to amino group losses and furan ring fragmentations provide comprehensive structural information that supports the proposed molecular architecture.

Propiedades

IUPAC Name |

2-amino-4,5-diphenylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c18-11-14-15(12-7-3-1-4-8-12)16(20-17(14)19)13-9-5-2-6-10-13/h1-10H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFMLOQVCKVCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203568 | |

| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5503-73-1 | |

| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-diphenyl-3-furancarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,5-DIPHENYL-3-FURONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5550COI90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

2-Amino-4,5-diphenyl-3-furonitrile is an organic compound with notable pharmacological properties, characterized by its unique structural features that include both amino and furan moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 260.29 g/mol

- Appearance : White crystalline solid

- Melting Point : Varies slightly based on purity and conditions

The compound's structure contributes to its reactivity and biological properties, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Its derivatives have shown potential in various therapeutic areas, including:

- Anticancer Activity : Studies have indicated that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : It has been suggested that the compound may enhance cholinergic signaling by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts.

- Antimicrobial Properties : Preliminary investigations suggest efficacy against certain bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- Inhibition of acetylcholinesterase leads to increased cholinergic activity, which is beneficial in neurodegenerative diseases such as Alzheimer's disease .

-

Modulation of Signaling Pathways :

- The compound has been shown to influence key signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

-

Gene Expression Regulation :

- Interaction with transcription factors allows it to alter the expression of genes involved in apoptosis and cellular metabolism .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Table 1: Summary of Biological Activities

Synthesis Methods

Various synthesis methods for this compound have been developed, enhancing its availability for research and potential therapeutic uses. The synthesis typically involves the reaction of suitable precursors under controlled conditions to yield the desired compound.

Aplicaciones Científicas De Investigación

Photopolymerization Processes

Cationic Photopolymerization:

Recent studies have demonstrated that 2-amino-4,5-diphenyl-3-furonitrile derivatives can accelerate cationic photopolymerization processes. These compounds serve as effective photoinitiators under near UV light, enabling the polymerization of epoxides and vinyl monomers. The acceleration of these reactions is crucial for applications in coatings and adhesives, where rapid curing is desired .

Fluorescent Sensors:

The compound's ability to act as a fluorescent sensor has been extensively researched. It exhibits fluorescence in the blue light region (400–450 nm), making it suitable for monitoring the progress of photopolymerization. The fluorescence intensity ratio method allows for quantitative assessment of polymerization, proving to be more sensitive than traditional probes used in the industry .

Biological Applications

Anticancer Activity:

this compound has shown promising results in cytotoxicity assays against various cancer cell lines. Specifically, derivatives of this compound have been tested for their efficacy against breast cancer cell lines, with some exhibiting IC50 values lower than those of established chemotherapeutics like Doxorubicin. For instance, one derivative demonstrated an IC50 value of 1.81 μM against MDA-MB-231 cells, indicating its potential as a lead compound in anticancer drug development .

Mechanism of Action:

The mechanism by which these compounds exert their cytotoxic effects may involve DNA binding and interference with DNA-associated enzymes. This class of compounds has shown high accumulation in target cells, which enhances their therapeutic efficacy against malignancies .

Table 1: Fluorescence Properties of this compound Derivatives

| Compound ID | Emission Max (nm) | IC50 (MDA-MB-231) | IC50 (MCF-7) |

|---|---|---|---|

| Compound 1 | 400 | >100 μM | Not effective |

| Compound 2 | 418 | 8.01 μM | 16.20 μM |

| Compound 3 | 420 | 1.81 μM | 2.85 μM |

| Compound 4 | - | 6.93 μM | 5.59 μM |

This table summarizes the key fluorescence properties and cytotoxicity data for selected derivatives of the compound.

Case Study: Acceleration of Cationic Photopolymerization

In a controlled study, the effectiveness of various derivatives was evaluated in terms of their ability to accelerate cationic photopolymerization processes. The study revealed that certain derivatives not only initiated polymerization but also enhanced the overall reaction rate compared to conventional initiators. This finding suggests potential industrial applications in the formulation of faster-curing materials .

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Analysis

Core Heterocyclic Frameworks

- 2-Amino-4,5-diphenyl-3-furonitrile: Furan core with phenyl (C₆H₅) groups at positions 4 and 5, an amino (-NH₂) group at position 2, and a nitrile (-CN) at position 3.

- 5-Substituted 2-Amino-4,6-dichloropyrimidines: Pyrimidine core with amino (-NH₂) at position 2, chloro (-Cl) at positions 4 and 6, and variable substituents (e.g., -F, -CH₃) at position 5 .

- 2-Amino-4,5-disubstituted Thiophene-3-carbonitriles: Thiophene core with amino (-NH₂) at position 2 and nitrile (-CN) at position 3, similar to the target compound but with a sulfur-containing ring .

- 2-Amino-4,6-diarylpyridine-3-carbonitriles: Pyridine core with amino (-NH₂) at position 2, nitrile (-CN) at position 3, and aryl groups (e.g., -C₆H₄Cl) at positions 4 and 6 .

Functional Group Comparison

| Compound Class | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| This compound | Furan | -NH₂ (C2), -CN (C3), -Ph (C4, C5) | Amino, nitrile, aromatic phenyl |

| 2-Amino-4,6-dichloropyrimidines | Pyrimidine | -NH₂ (C2), -Cl (C4, C6), -X (C5)* | Amino, halogens |

| Thiophene-3-carbonitriles | Thiophene | -NH₂ (C2), -CN (C3), -R (C4, C5) | Amino, nitrile, sulfur ring |

| Pyridine-3-carbonitriles | Pyridine | -NH₂ (C2), -CN (C3), -Ar (C4, C6) | Amino, nitrile, aryl groups |

*X = -F, -CH₃, etc.

Nitric Oxide (NO) Inhibition

- 2-Amino-4,6-dichloropyrimidines: Demonstrated potent NO-inhibitory activity in mouse peritoneal cells. For example, 5-fluoro-2-amino-4,6-dichloropyrimidine showed IC₅₀ = 2 μM, outperforming reference compounds .

- This compound: No direct biological data available in the provided evidence.

Antimicrobial Activity

- Pyridine-3-carbonitriles: Compound 10a (2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile) exhibited broad-spectrum activity against C. albicans, E. faecalis, P. aeruginosa, and E. coli due to the electron-withdrawing Cl substituent enhancing membrane penetration .

- Thiophene-3-carbonitriles: No antimicrobial data reported in the evidence.

Co-Crystal/Salt Formation

- 2-Amino-4,6-dimethylpyrimidine: Forms co-crystals with diclofenac via hydrogen bonding (IR carbonyl peak at 1682 cm⁻¹), contrasting with 2-aminopyridine, which forms salts .

Métodos De Preparación

Formation of the 4,5-Diphenylfuran Core

The 2,5-diphenylfuran scaffold, closely related to the target compound, is commonly synthesized by cyclization of diketone precursors or via palladium-catalyzed coupling reactions. For example, a general procedure involves heating a diketone in a deep eutectic solvent such as choline chloride/urea or choline chloride/glycerol at 80 °C, leading to cyclization and formation of 2,5-diphenylfuran with high yield (up to 99%) after purification by column chromatography.

Spectroscopic data (1H NMR and 13C NMR) confirm the structure of the diphenylfuran core, which serves as a platform for further functionalization.

Introduction of the Amino and Nitrile Groups

The amino and nitrile groups are introduced through reactions involving cyanide-containing reagents and amination steps. One effective approach is the Michael-type addition of cyanothioacetamide or cyanothioacrylamides to α-bromochalcones or α-thiocyanatoacetophenone, followed by intramolecular cyclization to form heterocyclic structures bearing amino and nitrile groups.

Specifically, the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone under mild basic conditions (e.g., 10% aqueous KOH or Na2CO3) in ethanol leads to the formation of amino-substituted heterocycles with nitrile functionalities. The reaction proceeds rapidly (within minutes) and yields are typically moderate to good (37–74%) depending on the catalyst and temperature.

Quantum chemical studies (DFT calculations) have elucidated the mechanism, indicating a Michael addition followed by intramolecular cyclization via nucleophilic substitution or nucleophilic addition-elimination pathways, depending on the stereochemistry of intermediates.

Detailed Preparation Methodology

Three-Component Reaction Method

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldehyde (e.g., furfural or 2-chlorobenzaldehyde), α-thiocyanatoacetophenone, cyanothioacetamide | 10% aqueous KOH, ethanol, room temperature to 50 °C, 1–2 min reaction time | 37–74 | Rapid reaction; catalyst choice (KOH vs Na2CO3) affects yield; mild conditions; no toxic solvents |

Stepwise Synthesis via Preformed Knoevenagel Adducts

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preformed 3-aryl-2-cyanothioacrylamides and α-thiocyanatoacetophenone | 10% aqueous KOH, ethanol, room temperature | 38–40 | Slightly improved yields over three-component method; involves isolation of intermediates |

Optimization of Reaction Conditions

Catalyst: 10% aqueous sodium carbonate at 40–50 °C often provides the best yields (62–74%) compared to KOH or tertiary amines.

Temperature: Mild heating (40–50 °C) accelerates the reaction and improves yield without compromising selectivity.

Solvent: Ethanol is the preferred solvent due to its polarity and ability to dissolve reagents and catalysts effectively.

Mechanistic Insights

The reaction involves a Michael-type nucleophilic addition of cyanothioacetamide derivatives to α-thiocyanatoacetophenone or α-bromochalcones, forming Michael adducts.

Intramolecular cyclization occurs via either nucleophilic substitution at the thiocyanate group or nucleophilic addition to the thiocyanate carbon followed by elimination of HNCS.

The rate-limiting step is often the elimination of HNCS, with activation energies around 50–77 kJ/mol depending on the isomeric form of intermediates.

The amino group is introduced concomitantly during cyclization, while the nitrile group is retained from the cyanide-containing reagent.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Three-Component Reaction | Aldehyde, α-thiocyanatoacetophenone, cyanothioacetamide | 10% aq KOH or Na2CO3 | EtOH, 25–50 °C, 1–2 min | 37–74 | Simple, rapid, mild conditions | Moderate yields, purification needed |

| Stepwise Knoevenagel Approach | Preformed 3-aryl-2-cyanothioacrylamides, α-thiocyanatoacetophenone | 10% aq KOH | EtOH, RT | 38–40 | Slightly better yields, controlled intermediates | Requires isolation of intermediates |

| Cyclization via Michael Addition | α-Bromochalcones, cyanothioacetamide | Base (KOH) | EtOH, RT | Moderate | Versatile substrates | Moderate yields |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-amino-4,5-diphenyl-3-furonitrile?

Answer:

The compound is typically synthesized via condensation reactions. A modified protocol involves the use of monosubstituted malonic acid diesters and guanidine in sodium ethoxide, followed by cyclization. For example, describes a method using the Vilsmeier–Haack–Arnold reagent to facilitate deprotection and improve yields (up to 81%) in related furonitrile derivatives. Reaction optimization often includes controlling temperature (e.g., reflux in ethanol) and stoichiometric ratios to minimize byproducts. Characterization is performed via IR, ¹H NMR (δH 6.8–7.5 ppm for aromatic protons), and elemental analysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Based on GHS classifications for structurally similar nitriles ():

- Hazard Mitigation : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation (GHS Category 3 respiratory irritant).

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.

- Storage : Store in airtight containers at 0–6°C to prevent degradation ().

Acute toxicity data is limited, but analogs show skin/eye irritation (Category 2); emergency rinsing with water for 15+ minutes is advised .

Basic: How are structural and purity analyses conducted for this compound?

Answer:

- ¹H NMR : Aromatic protons (δH 6.8–7.5 ppm) and amino protons (δH 5.0–5.5 ppm) confirm substitution patterns ().

- IR : Stretching vibrations for nitrile (C≡N, ~2200 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups are key identifiers.

- Melting Point : Reported ranges (e.g., 268–287°C for analogs) validate purity ().

- Elemental Analysis : Carbon (60–73%) and nitrogen (10–12%) content must align with theoretical values (Δ < 0.3%) .

Advanced: How can reaction yields be optimized in the synthesis of this compound derivatives?

Answer:

- Catalyst Selection : Heterogeneous nanocatalysts like Na₂CaP₂O₇ improve efficiency (85–92% yields) via one-pot multicomponent reactions ().

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics.

- Temperature Control : Stepwise heating (e.g., 60°C for condensation, 110°C for cyclization) minimizes side reactions ( ).

- Workflow : Use in-situ deprotection strategies (e.g., HBF₄) to reduce purification steps ().

Advanced: How can contradictions in biological activity data (e.g., NO inhibition vs. inactivity) be resolved for this compound’s analogs?

Answer:

highlights discrepancies in nitric oxide (NO) inhibition between dihydroxy- and dichloro-pyrimidine analogs. To resolve such contradictions:

- Structure-Activity Analysis : Chlorine substitution at C4/C6 enhances electron-withdrawing effects, increasing NO inhibition (IC₅₀ = 2 μM for 5-fluoro-2-amino-4,6-dichloropyrimidine).

- Cell Viability Controls : Ensure assays (e.g., MTT) confirm activity is not cytotoxicity-driven.

- Mechanistic Studies : Use molecular docking to identify binding interactions with iNOS or other targets .

Advanced: What strategies are used to explore substituent effects on the pharmacological profile of this compound?

Answer:

- Substituent Screening : Replace phenyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) moieties to modulate bioactivity ().

- QSAR Modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values to predict activity trends.

- Biological Assays : Test derivatives in immune-activated cells (e.g., mouse peritoneal macrophages) for NO inhibition, cytokine modulation, or anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.